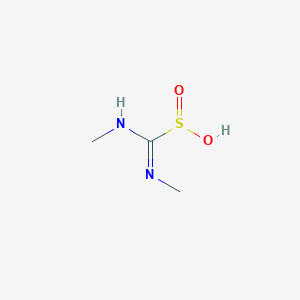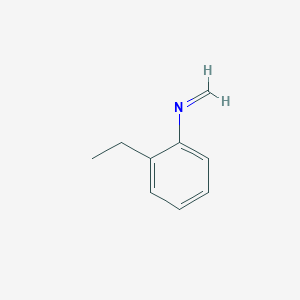
Diethyl (trifluoromethanesulfonyl)propanedioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl (trifluoromethanesulfonyl)propanedioate is a chemical compound that belongs to the class of trifluoromethanesulfonyl derivatives It is characterized by the presence of a trifluoromethanesulfonyl group attached to a propanedioate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Diethyl (trifluoromethanesulfonyl)propanedioate can be synthesized through the alkylation of enolate ions. The process involves the reaction of diethyl propanedioate with trifluoromethanesulfonyl chloride in the presence of a base such as sodium ethoxide. The reaction typically occurs in an organic solvent like ethanol under controlled temperature conditions .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl (trifluoromethanesulfonyl)propanedioate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the trifluoromethanesulfonyl group.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Bases: Sodium ethoxide, potassium tert-butoxide.
Solvents: Ethanol, methanol, dichloromethane.
Catalysts: Various metal catalysts can be used to facilitate specific reactions.
Major Products Formed
The major products formed from the reactions of this compound include substituted malonates, carboxylic acids, and other derivatives depending on the reaction conditions and reagents used .
Applications De Recherche Scientifique
Diethyl (trifluoromethanesulfonyl)propanedioate has a wide range of applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: The compound is explored for its potential use in the development of pharmaceuticals due to its unique chemical properties.
Catalysis: It serves as a catalyst or catalyst precursor in various chemical reactions.
Material Science: The compound is investigated for its potential use in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of diethyl (trifluoromethanesulfonyl)propanedioate involves the activation of the trifluoromethanesulfonyl group, which acts as an electron-withdrawing group. This activation facilitates various nucleophilic substitution reactions. The molecular targets and pathways involved depend on the specific reaction and application .
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl malonate: A similar compound without the trifluoromethanesulfonyl group.
Dimethyl malonate: Another ester derivative of malonic acid.
Ethyl acetoacetate: A related compound used in similar synthetic applications.
Uniqueness
Diethyl (trifluoromethanesulfonyl)propanedioate is unique due to the presence of the trifluoromethanesulfonyl group, which imparts distinct reactivity and properties compared to other malonate derivatives. This makes it particularly valuable in specific synthetic and catalytic applications .
Propriétés
Numéro CAS |
54007-45-3 |
|---|---|
Formule moléculaire |
C8H11F3O6S |
Poids moléculaire |
292.23 g/mol |
Nom IUPAC |
diethyl 2-(trifluoromethylsulfonyl)propanedioate |
InChI |
InChI=1S/C8H11F3O6S/c1-3-16-6(12)5(7(13)17-4-2)18(14,15)8(9,10)11/h5H,3-4H2,1-2H3 |
Clé InChI |
MPGWOCWFUSALQO-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(C(=O)OCC)S(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(2-Hydroxyethyl)-3-[2-(5-nitrofuran-2-yl)ethenyl]benzamide](/img/structure/B14628231.png)
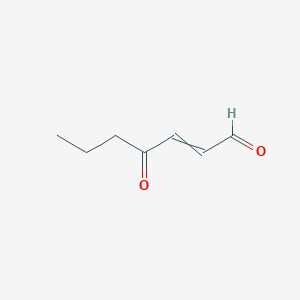
![Tris(2-methylpropyl)[(trimethylsilyl)imino]-lambda~5~-phosphane](/img/structure/B14628235.png)
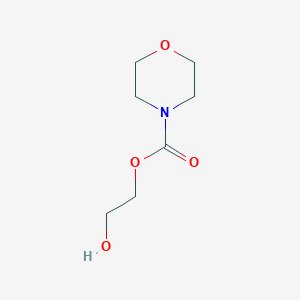
![1-Bromo-3-{[5-bromo-3-(dimethylamino)pyrazin-2-yl]oxy}propan-2-ol](/img/structure/B14628241.png)

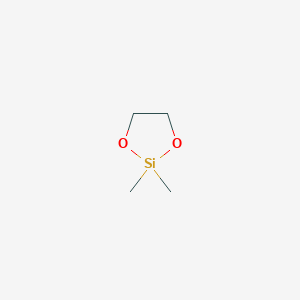

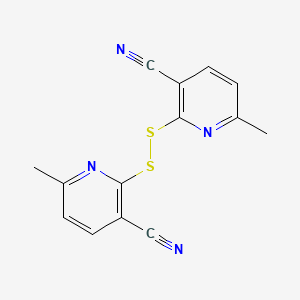
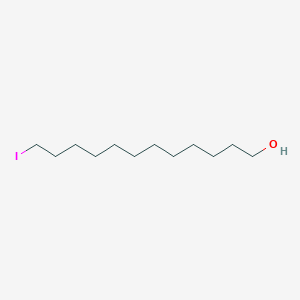
![2,3-Bis{[(3H-indol-3-ylidene)methyl]amino}but-2-enedinitrile](/img/structure/B14628291.png)

